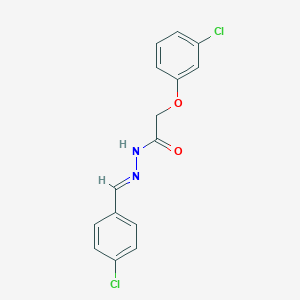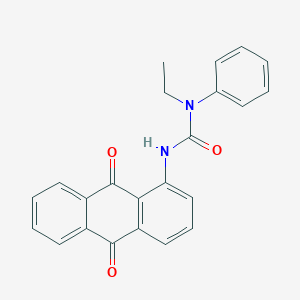![molecular formula C23H20ClN3O4 B386722 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B386722.png)
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide group and a dimethoxybenzylidene hydrazino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline in a 1:1 molar ratio. This reaction leads to the formation of a Schiff base, which is then further reacted with hydrazine to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(4-((2-(2,3-dimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-((2-(2,4,5-trimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide group and dimethoxybenzylidene hydrazino moiety make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H20ClN3O4 |
|---|---|
Peso molecular |
437.9g/mol |
Nombre IUPAC |
2-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-7-15(13-21(20)31-2)14-25-27-23(29)18-5-3-4-6-19(18)26-22(28)16-8-10-17(24)11-9-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
Clave InChI |
DNXCHYYTNCNDNY-AFUMVMLFSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(Ethoxycarbonyl)phenyl]imino}methyl)phenyl 4-bromobenzoate](/img/structure/B386641.png)
![N'-[2-(octyloxy)benzylidene]-2-quinolinecarbohydrazide](/img/structure/B386642.png)


![N-(5-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B386648.png)
![2-{2-[4-(Acetylamino)benzoyl]carbohydrazonoyl}phenyl 2-furoate](/img/structure/B386649.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B386650.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B386651.png)
![3-{[(4-bromophenoxy)acetyl]hydrazono}-N-(2-ethylphenyl)butanamide](/img/structure/B386652.png)
![N-(2-bromophenyl)-4-[2-(3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386653.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B386654.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzoate](/img/structure/B386656.png)


